4-(1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide
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Overview
Description
4-(1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a benzyl group, a chlorine atom, and a hydroxyphenyl benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide typically involves multi-step organic reactions. The process begins with the formation of the benzimidazole core, followed by the introduction of the benzyl and chlorine substituents. The final step involves the coupling of the benzimidazole derivative with 4-hydroxyphenyl benzamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
4-(1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved could include the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its antitumor activity.
5-Chloro-1-(4-piperidyl)-2-benzimidazolinone: Exhibits anti-nauseant properties.
4-((1H-Benzo[d]imidazol-2-yl)methoxy)coumarin: Shows significant antimicrobial activity.
Uniqueness
4-(1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a benzimidazole core with a hydroxyphenyl benzamide moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C27H20ClN3O2 |
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Molecular Weight |
453.9 g/mol |
IUPAC Name |
4-(1-benzyl-5-chlorobenzimidazol-2-yl)-N-(4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C27H20ClN3O2/c28-21-10-15-25-24(16-21)30-26(31(25)17-18-4-2-1-3-5-18)19-6-8-20(9-7-19)27(33)29-22-11-13-23(32)14-12-22/h1-16,32H,17H2,(H,29,33) |
InChI Key |
DIMUZWLSKYJUNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)N=C2C4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)O |
Origin of Product |
United States |
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